

# The Rise and Fall of Carbocromen: A Technical History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Carbocromen |
| Cat. No.:      | B1198780    |

[Get Quote](#)

Frankfurt, Germany - **Carbocromen**, a chromone derivative once heralded for its potential in treating coronary artery disease, represents a significant chapter in the history of cardiovascular drug development. Developed by the German pharmaceutical company Cassella AG, this compound, also known as Chromonar and Intensain, underwent a period of clinical use in the 1960s before its eventual withdrawal. This technical guide delves into the discovery, mechanism of action, pharmacological profile, and clinical history of **Carbocromen**, providing a comprehensive overview for researchers, scientists, and drug development professionals.

## Discovery and Synthesis

The development of **Carbocromen**, chemically known as 3-(2-diethylamino-ethyl)-4-methyl-7-(carbethoxy-methoxy)-2-oxo-1,2-chromene, emerged from the broader exploration of chromone derivatives for their vasodilatory properties. While the specific details of its initial synthesis by Cassella AG are not readily available in contemporary literature, a patent filed by the company in the late 1960s likely outlines the synthetic route.<sup>[1]</sup> The core structure, a benzopyran derivative, was a key area of pharmacological interest during that era for its potential cardiovascular effects.<sup>[2]</sup>

## Mechanism of Action: A Dual-Pronged Approach

**Carbocromen**'s primary therapeutic effect stemmed from its action as a vasodilator.<sup>[3][4]</sup> Its mechanism was centered on two key actions:

- Inhibition of Calcium Influx: **Carbocromen** was found to relax smooth muscle cells within blood vessels by inhibiting the influx of calcium ions.[3] This reduction in intracellular calcium concentration leads to vasodilation, thereby improving blood flow.[3]
- Anti-Platelet Aggregation: The compound also exhibited anti-aggregatory effects on platelets. [3] By inhibiting platelet aggregation, **Carbocromen** had the potential to prevent the formation of blood clots, a major contributor to cardiovascular events like myocardial infarction.[3]

This dual mechanism of vasodilation and anti-aggregation made **Carbocromen** a promising candidate for the management of cardiovascular diseases.[3]

Below is a simplified representation of **Carbocromen**'s proposed signaling pathway leading to vasodilation.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Carbocromen**-induced vasodilation.

## Pharmacological Profile

### Preclinical Studies

Early preclinical research focused on characterizing **Carbocromen**'s effects on the cardiovascular system. Studies on isolated animal hearts and *in vivo* animal models were crucial in elucidating its pharmacological profile.

One key area of investigation was its metabolic effects on the heart. In studies using heart slices from rats, **Carbocromen** was shown to inhibit the incorporation of <sup>14</sup>C-palmitate in a dose-dependent manner, with a maximum inhibition of 30%.<sup>[5]</sup> In the same study, the metabolic degradation of <sup>14</sup>C-palmitate to <sup>14</sup>CO<sub>2</sub> was decreased by up to 40%, accompanied by a reduction in oxygen consumption.<sup>[5]</sup> Furthermore, in mouse heart tissue, **Carbocromen** increased the uptake of <sup>14</sup>C-3-O-methyl-D-glucose by approximately 30%, suggesting an enhanced influx of glucose into the heart.<sup>[5]</sup>

These findings suggested that **Carbocromen** could shift myocardial metabolism from fatty acid oxidation towards glucose utilization, a potentially beneficial effect in ischemic conditions.

#### Preclinical Metabolic Effects of Carbocromen

| Parameter                                                  | Observation                                                  |
|------------------------------------------------------------|--------------------------------------------------------------|
| 14C-palmitate incorporation (rat heart slices)             | Dose-dependent inhibition (max 30%) <sup>[5]</sup>           |
| 14C-palmitate degradation to <sup>14</sup> CO <sub>2</sub> | Decreased by up to 40% <sup>[5]</sup>                        |
| Oxygen Consumption                                         | Parallel reduction with palmitate degradation <sup>[5]</sup> |
| 14C-3-O-methyl-D-glucose uptake (mouse heart)              | Increased by ~30% <sup>[5]</sup>                             |

## Pharmacokinetics

Detailed pharmacokinetic data for **Carbocromen** is scarce in modern literature. However, it was known to have a short half-life and poor oral bioavailability, which limited its clinical utility.<sup>[6]</sup> This necessitated further research into chemical modifications to improve its stability and extend its biological effects.<sup>[6]</sup>

## Clinical Development and History

**Carbocromen** was introduced for clinical use as a coronary dilator between 1963 and 1966.<sup>[4]</sup> It was primarily indicated for the treatment of chronic stable angina pectoris.<sup>[3]</sup>

## Clinical Efficacy

Several clinical trials were conducted to evaluate the efficacy of **Carbocromen**. One comparative study involving 100 patients with myocardial infarction demonstrated the therapeutic superiority of **Carbocromen** over papaverine.<sup>[7]</sup> In this trial, **Carbocromen** was reported to eliminate ischemic pain without causing changes in blood pressure, even with intravenous administration.<sup>[7]</sup> The study also noted a more rapid normalization of pathological ECG changes and a lower incidence of cardiac rhythm disturbances in the **Carbocromen** group compared to the papaverine group.<sup>[7]</sup> Specifically, only one case of arrhythmia was observed in the 50 patients treated with **Carbocromen**, while the papaverine group experienced multiple instances of extrasystolic arrhythmias, paroxysmal fibrillation, and disturbances in atrioventricular conduction.<sup>[7]</sup> Furthermore, acute cardiovascular insufficiency was observed in only one patient in the **Carbocromen** group compared to six in the papaverine group.<sup>[7]</sup> Mortality was also lower in the **Carbocromen** group, with one death compared to six in the papaverine group among patients with an unfavorable prognosis.<sup>[7]</sup>

Another clinical investigation in 18 patients without detectable heart disease compared the systemic and coronary hemodynamic effects of intravenous **Carbocromen** and dipyridamole.<sup>[8]</sup> Both drugs induced a comparable and significant increase in coronary blood flow.<sup>[8]</sup>

---

Hemodynamic Effects of  
Intravenous Carbocromen  
vs. Dipyridamole

---

| Parameter                                         | Carbocromen                 | Dipyridamole                              |
|---------------------------------------------------|-----------------------------|-------------------------------------------|
| Coronary Blood Flow<br>(ml/100g/min)              | $82 \pm 23$ to $337 \pm 68$ | $78 \pm 9$ to $301 \pm 61$ <sup>[8]</sup> |
| Minimal Coronary Resistance<br>(mmHg/ml/100g/min) | $0.24 \pm 0.04$             | $0.23 \pm 0.04$ <sup>[8]</sup>            |
| Heart Rate (beats/min)                            | No significant change       | 73 to 94 <sup>[8]</sup>                   |
| Mean Aortic Pressure (mmHg)                       | No significant change       | 89 to 78 <sup>[8]</sup>                   |
| Myocardial Oxygen<br>Consumption                  | Unchanged                   | Increased by 46% <sup>[8]</sup>           |

This study concluded that **Carbocromen** might be more suitable for evaluating coronary dilatory capacity as it induced maximal coronary vasodilation without altering myocardial oxygen consumption or systemic hemodynamics.[\[8\]](#)

However, another study on myocardial metabolism in patients with coronary arteriosclerotic disease suggested a potential downside. While **Carbocromen** increased myocardial flow, it also led to a greater excretion of lactate and hypoxanthine into the coronary sinus during atrial pacing above the anginal threshold, indicating a possible unfavorable effect on ischemic metabolism, potentially due to a "coronary steal" phenomenon.[\[9\]](#)

The workflow for a typical clinical trial evaluating an anti-anginal agent like **Carbocromen** would involve several key stages.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a clinical trial of an anti-anginal drug.

## Discontinuation and Legacy

Despite its initial promise, the clinical use of **Carbocromen** was short-lived. It was reportedly discontinued due to the risk of arrhythmia.<sup>[10]</sup> Common side effects associated with its use included headache, dizziness, and flushing, which are typical of vasodilators.<sup>[11]</sup> More serious side effects could include hypotension.<sup>[11]</sup>

The story of **Carbocromen**'s development and eventual withdrawal highlights the rigorous and often challenging path of drug discovery. While it did not become a mainstay of cardiovascular therapy, the research into its mechanism of action contributed to the broader understanding of coronary vasodilators and the role of calcium channels and platelet aggregation in cardiovascular disease. The challenges faced with its short half-life and potential for adverse effects also underscored the importance of optimizing pharmacokinetic and safety profiles in drug development, lessons that remain highly relevant in the pharmaceutical sciences today.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. SE316473B - - Google Patents [patents.google.com]
- 2. Antiarrhythmic properties of carbocromen. Effects on depressed activity of sinoatrial and atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Carbocromen Hydrochloride used for? [synapse.patsnap.com]
- 4. Carbocromen - Wikipedia [en.wikipedia.org]
- 5. [Regulation of lipid and carbohydrate metabolism of the heart by carbocromen (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neomed.edu [neomed.edu]
- 7. [On the efficacy of carbocromen in the treatment of myocardial infarction (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of carbocromen induced coronary vasodilatation on myocardial metabolism in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromonar | C20H27NO5 | CID 12604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What are the side effects of Carbocromen Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Rise and Fall of Carbocromen: A Technical History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198780#discovery-and-history-of-carbocromen-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)